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Abstract
This technical guide provides a comprehensive overview of 3-Chloroisonicotinaldehyde
(CAS No: 72990-37-5), a pivotal heterocyclic building block in modern medicinal chemistry and

organic synthesis. The document elucidates its fundamental physicochemical properties,

centered on its molecular weight of 141.56 g/mol , and extends to a detailed protocol for its

analytical characterization.[1] We delve into the interpretation of its spectroscopic data (MS, IR,

NMR), explaining the causality behind the expected spectral features which serve to confirm its

structural integrity and purity. Furthermore, this guide discusses the compound's synthetic

relevance, its applications in drug discovery, and essential guidelines for its safe handling and

storage, providing researchers and drug development professionals with a thorough and

practical resource.

Introduction: The Significance of a Halogenated
Pyridine Aldehyde
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Halogenated heterocycles are cornerstone synthons in the pharmaceutical industry. The

strategic incorporation of a chlorine atom onto a pyridine ring, as seen in 3-
Chloroisonicotinaldehyde, can profoundly influence a molecule's physicochemical properties,

including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This

modification is a well-established strategy in drug design to enhance pharmacokinetic and

pharmacodynamic profiles.[2][3][4] 3-Chloroisonicotinaldehyde, which combines the

reactivity of an aldehyde with the unique electronic properties of a chlorinated pyridine scaffold,

serves as a versatile intermediate for the synthesis of a wide array of more complex molecules

and potential drug candidates.[5] This guide aims to provide a detailed technical foundation for

researchers utilizing this compound, starting with its most fundamental attribute: its molecular

weight.

Chemical Identity and Core Properties
The identity and purity of a starting material are paramount for the success of any chemical

synthesis or biological assay. The foundational properties of 3-Chloroisonicotinaldehyde are

summarized below.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The molecular weight of 141.56 g/mol is a calculated value based on the atomic masses of its

constituent elements and is the theoretical basis for all stoichiometric calculations in reactions

involving this compound. Experimental verification of this mass is a critical first step in quality

control, as detailed in the characterization section.

Caption: Chemical structure of 3-Chloroisonicotinaldehyde.
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Physicochemical Characteristics
Understanding the physical properties of 3-Chloroisonicotinaldehyde is essential for its

practical application in the laboratory, from designing reaction conditions to selecting

appropriate purification methods.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The defined melting point range suggests the compound is typically obtained in solid form with

good purity. Its air sensitivity necessitates handling and storage under an inert atmosphere

(e.g., nitrogen or argon) to prevent oxidative degradation of the aldehyde functional group.

Analytical Characterization: A Self-Validating
Workflow
Confirming the identity, purity, and molecular weight of 3-Chloroisonicotinaldehyde is

achieved through a combination of spectroscopic techniques. Each method provides a piece of

the structural puzzle, and together they form a self-validating system.
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Caption: Workflow for the analytical characterization of 3-Chloroisonicotinaldehyde.

Mass Spectrometry (MS)
Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized

molecules. It is the most direct technique for confirming the molecular weight of a compound.

For 3-Chloroisonicotinaldehyde, the presence of a chlorine atom is a key diagnostic feature.

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

This isotopic distribution results in a characteristic M+2 peak in the mass spectrum.

Expected Data:

Molecular Ion (M⁺): A peak at m/z ≈ 141, corresponding to the molecule with the ³⁵Cl isotope

(C₆H₄³⁵ClNO).

Isotopic Peak (M+2): A peak at m/z ≈ 143, corresponding to the molecule with the ³⁷Cl

isotope (C₆H₄³⁷ClNO). The intensity of this peak should be approximately one-third that of

the M⁺ peak.

Fragmentation: A significant fragment would likely be the loss of the aldehyde proton (H•) or

the entire formyl group (•CHO), leading to peaks at m/z 140 and 112/114, respectively.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1350383?utm_src=pdf-body-href
https://www.benchchem.com/product/b1350383?utm_src=pdf-body-img
https://www.benchchem.com/product/b1350383?utm_src=pdf-body
https://www.benchchem.com/product/b1350383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting

the absorption of infrared radiation at specific vibrational frequencies.

Expected Data:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. This is a

highly characteristic peak for an aromatic aldehyde.[6]

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹

and 2820 cm⁻¹.[6] The presence of these, in conjunction with the strong C=O stretch, is

strong evidence for an aldehyde.

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹

region.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic

field.

Expected ¹H NMR Data (in CDCl₃):

Aldehyde Proton (-CHO): A singlet at ~10.0 ppm. This downfield shift is characteristic of an

aldehyde proton.

Aromatic Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm). Due to the

substitution pattern, we would expect a singlet for the proton at position 2, a doublet for the

proton at position 5, and a doublet for the proton at position 6, with coupling between the

latter two.

Expected ¹³C NMR Data (in CDCl₃):

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of ~190-200 ppm, which is

definitive for an aldehyde or ketone.[6]
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Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including two

carbons bearing substituents (C-Cl and C-CHO) which will have characteristic chemical

shifts.

Applications in Research and Drug Development
3-Chloroisonicotinaldehyde is not typically an end-product but rather a valuable intermediate.

Its utility stems from the reactivity of its two functional sites:

The Aldehyde Group: This group is susceptible to a wide range of transformations, including

oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation

reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form new C-C and C-N

bonds.

The Chloro-Substituted Pyridine Ring: The chlorine atom can be displaced via nucleophilic

aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles

(e.g., amines, thiols, alkoxides). This is a powerful method for building molecular diversity.

The presence of chlorine is known to enhance the biological activity and modify the

physicochemical properties of molecules, making chloro-containing compounds prevalent in

FDA-approved drugs.[3][4] This makes 3-Chloroisonicotinaldehyde a desirable starting

material for creating libraries of novel compounds for high-throughput screening in drug

discovery programs targeting a wide range of diseases.[2][5]

Safety, Handling, and Storage
As a professional in a research environment, adherence to safety protocols is non-negotiable.

General Handling: Handle in accordance with good industrial hygiene and safety practices.

Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin,

eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat.[7][8]

First Aid Measures:

Skin Contact: Immediately wash off with soap and plenty of water.[9]
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[9]

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Storage: Keep the container tightly closed in a dry and well-ventilated place. Due to its air

sensitivity, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Conclusion
3-Chloroisonicotinaldehyde is a key heterocyclic building block whose utility in chemical

synthesis is underpinned by its fundamental properties. Its molecular weight of 141.56 g/mol

serves as the starting point for its chemical identity, which is rigorously confirmed through a

multi-faceted spectroscopic approach. The strategic combination of an aldehyde and a chloro-

pyridine moiety provides chemists with a versatile platform for molecular elaboration, making it

a compound of significant interest for professionals in drug discovery and development. Proper

handling and characterization, as outlined in this guide, are essential for its successful and safe

application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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